Carbamic acid, butyl-, 2-propynyl ester

Catalog No.
S801811
CAS No.
76114-73-3
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, butyl-, 2-propynyl ester

CAS Number

76114-73-3

Product Name

Carbamic acid, butyl-, 2-propynyl ester

IUPAC Name

prop-2-ynyl N-butylcarbamate

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10)

InChI Key

JTDBXHIIVZZXDH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)OCC#C

Synonyms

2-Propynyl Butylcarbamate; N-Butyl Propargyl Carbamate; N-Butylcarbamic Acid 2-Propyn-1-yl Ester

Canonical SMILES

CCCCNC(=O)OCC#C

The exact mass of the compound Carbamic acid, butyl-, 2-propynyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Industrial Applications

    Application: The chemical (IPBC) is a synthetic preservative and biocide. It is also used as a film preservative in paints and coatings.

Pesticides

Personal Care Products

Paints, Lacquers, and Varnishes

Synthesis of Pyrrolo [2,1-a]isoquinolines

Disinfectant, Fungicide, and Algicide

Antimicrobial and Conventional Chemical

Cleaning and Washing Agents

Adhesives and Binding Agents

Corrosion Inhibitors

Fillers and Surface Treatment

Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate, is an organic compound with the molecular formula C8_8H13_{13}NO2_2 and a molecular weight of 155.19 g/mol. It is characterized by its structure, which includes a butyl group attached to the nitrogen of the carbamic acid and a 2-propynyl group attached to the carbonyl carbon. This compound is typically a colorless liquid or solid with low toxicity, making it suitable for various applications in the chemical industry and beyond .

The exact mechanism of IPBC's antimicrobial activity is still under investigation []. However, it is believed to disrupt essential cellular processes in microorganisms. Potential mechanisms include:

  • Inhibition of protein synthesis: IPBC may interfere with the function of ribosomes, which are essential for protein production in cells.
  • Disruption of cell membranes: The propargyl group might interact with and damage the cell membrane of microorganisms, leading to leakage of cellular contents and cell death.

IPBC is classified as moderately toxic []. It can cause skin irritation, eye irritation, and respiratory problems upon exposure.

  • Acute Toxicity:
    • Oral LD50 (rat): 544 mg/kg []
    • Dermal LD50 (rabbit): > 2000 mg/kg []
  • Environmental Impact: IPBC is considered toxic to aquatic life and may have negative effects on ecosystems if released into the environment.
Typical of carbamates:

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form butylamine and propynoic acid.
  • Esterification: It can react with alcohols to form new esters, releasing butanol in the process.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives depending on the nucleophile used.

These reactions are significant for both its degradation in environmental contexts and its utility in synthetic organic chemistry .

The synthesis of carbamic acid, butyl-, 2-propynyl ester can be achieved through several methods:

  • Direct Esterification: Reacting butylamine with 2-propynyl chloroformate under controlled conditions.
  • Transesterification: Using butanol and propynoic acid in the presence of an acid catalyst to yield the desired ester.
  • Carbonylation: Involving the reaction of butylenes with carbon monoxide in the presence of catalysts to form carbamate esters.

These methods highlight the versatility of this compound's synthesis in organic chemistry laboratories .

Several compounds share structural similarities with carbamic acid, butyl-, 2-propynyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Carbamic acid, methyl-, 2-propynyl esterC7_7H13_{13}NO2_2Methyl group instead of butyl; different solubility properties
Carbamic acid, ethyl-, 2-propynyl esterC8_8H15_{15}NO2_2Ethyl group; slightly different reactivity
Carbamic acid, propyl-, 2-propynyl esterC8_8H17_{17}NO2_2Propyl group; varies in volatility

Carbamic acid, butyl-, 2-propynyl ester stands out due to its specific combination of functional groups that confer unique physical and chemical properties, making it particularly effective as a biocide and preservative without significant toxicity concerns .

Physical Description

Liquid

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (93.88%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (97.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (24.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (97.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76114-73-3

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Carbamic acid, N-butyl-, 2-propyn-1-yl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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